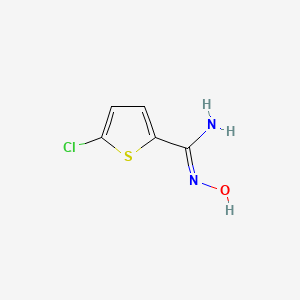
1-Ethynyl-4-(propan-2-YL)cyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL is an organic compound with the molecular formula C11H18O It is a cyclohexanol derivative characterized by the presence of an ethynyl group and an isopropyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL typically involves the alkylation of cyclohexanol derivatives. One common method is the reaction of cyclohexanone with an ethynylating agent in the presence of a base, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Thionyl chloride or tosyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 1-Ethynyl-4-(propan-2-yl)cyclohexanone.
Reduction: 1-Ethyl-4-(propan-2-yl)cyclohexan-1-OL.
Substitution: Various substituted cyclohexanols depending on the reagent used.
Scientific Research Applications
1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL is not fully understood, but it is believed to interact with various molecular targets and pathways. The ethynyl group may participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparison with Similar Compounds
1-Ethyl-4-(propan-2-yl)cyclohexan-1-OL: Similar structure but with an ethyl group instead of an ethynyl group.
4-(propan-2-yl)cyclohexan-1-amine: Contains an amine group instead of a hydroxyl group.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-OL: Similar cyclohexane ring structure with different substituents.
Uniqueness: 1-Ethynyl-4-(propan-2-yl)cyclohexan-1-OL is unique due to the presence of both an ethynyl group and an isopropyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-ethynyl-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H18O/c1-4-11(12)7-5-10(6-8-11)9(2)3/h1,9-10,12H,5-8H2,2-3H3 |
InChI Key |
GSVKIBGJOXAVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


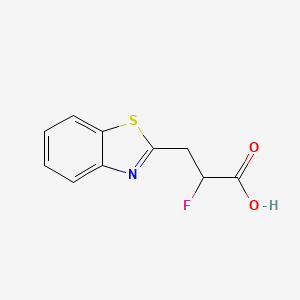

![2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B13332360.png)
![1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13332362.png)
![3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine](/img/structure/B13332367.png)
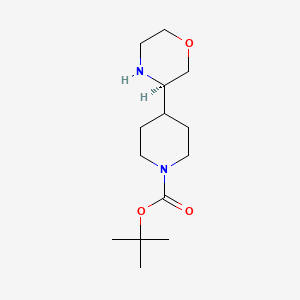
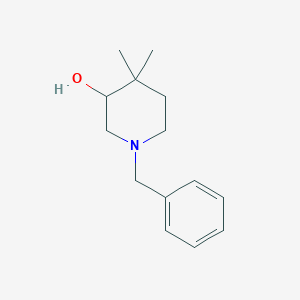

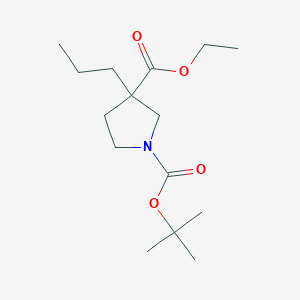
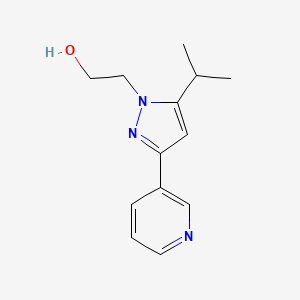
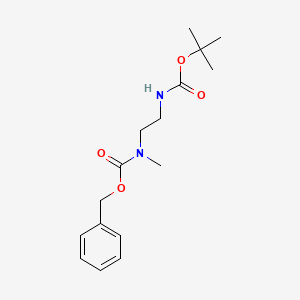
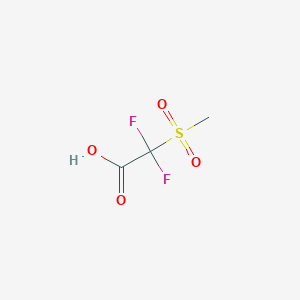
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13332413.png)
